molecular formula C7H6ClN3O2 B15069802 2-Chloro-5-nitrobenzimidamide

2-Chloro-5-nitrobenzimidamide

Cat. No.: B15069802
M. Wt: 199.59 g/mol
InChI Key: OZIRKNWIBVTGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitrobenzimidamide is an organic compound with the molecular formula C7H6ClN3O2 It is a derivative of benzimidazole, characterized by the presence of a chloro group at the second position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrobenzimidamide typically involves the nitration of 2-chlorobenzimidazole followed by the introduction of an amide group. One common method starts with 2-chlorobenzimidazole, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzimidazole. This intermediate is then reacted with ammonia or an amine under suitable conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrobenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-nitrobenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzimidamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitrobenzimidamide is unique due to the presence of both the chloro and nitro groups on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

2-chloro-5-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H6ClN3O2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3H,(H3,9,10)

InChI Key

OZIRKNWIBVTGPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.